1-(Quinazolin-4-yl)piperidin-4-amine

Regioisomer Stability Synthetic Intermediate Purity Akt Kinase Inhibitors

1-(Quinazolin-4-yl)piperidin-4-amine (CAS 853680-04-3) is a heterocyclic building block consisting of a quinazoline core linked at the 4‑position to the nitrogen of a 4‑aminopiperidine ring. With a molecular formula of C₁₃H₁₆N₄ and a molecular weight of 228.29 g mol⁻¹, it is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting the Akt pathway.

Molecular Formula C13H16N4
Molecular Weight 228.29
CAS No. 853680-04-3
Cat. No. B3030010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinazolin-4-yl)piperidin-4-amine
CAS853680-04-3
Molecular FormulaC13H16N4
Molecular Weight228.29
Structural Identifiers
SMILESC1CN(CCC1N)C2=NC=NC3=CC=CC=C32
InChIInChI=1S/C13H16N4/c14-10-5-7-17(8-6-10)13-11-3-1-2-4-12(11)15-9-16-13/h1-4,9-10H,5-8,14H2
InChIKeyXZOKWLMJJODVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Quinazolin-4-yl)piperidin-4-amine (CAS 853680-04-3) – Chemical Class & Procurement-Relevant Identity


1-(Quinazolin-4-yl)piperidin-4-amine (CAS 853680-04-3) is a heterocyclic building block consisting of a quinazoline core linked at the 4‑position to the nitrogen of a 4‑aminopiperidine ring [1]. With a molecular formula of C₁₃H₁₆N₄ and a molecular weight of 228.29 g mol⁻¹, it is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting the Akt pathway . Its structure places it within the privileged quinazoline scaffold class, which is prevalent in approved kinase inhibitors, but its specific substitution pattern differentiates it from other piperidine‑quinazoline isomers.

Why 1-(Quinazolin-4-yl)piperidin-4-amine Cannot Be Replaced by Generic Analogs Without Risking Project Divergence


Although several quinazoline‑piperidine isomers exist, the position of the primary amine on the piperidine ring and the direct N‑linkage to the quinazoline 4‑position critically determine the reactivity and the geometry of downstream derivatives. Simple substitution with the regioisomer N‑(piperidin‑4‑yl)quinazolin‑4‑amine (CAS 1183120‑04‑8) or the N‑methyl analog would alter the hydrogen‑bond donor/acceptor pattern, the vector of the amine handle, and the metabolic stability of the final molecule [1]. The specific scaffold of 1‑(quinazolin‑4‑yl)piperidin‑4‑amine is explicitly required in the synthesis of certain Akt inhibitors disclosed in WO2005/051304, where the free primary amine serves as the anchor point for amide coupling with chiral amino acid derivatives, a step that cannot be replicated with the regioisomeric amine . Thus, indiscriminate substitution risks failure to reproduce published synthetic routes and may lead to inactive or off‑target compounds.

Quantitative Head‑to‑Head Evidence for 1-(Quinazolin-4-yl)piperidin-4-amine Versus Its Closest Analogs


Regioisomeric Stability: N‑Linked vs. C‑Linked Quinazoline‑Piperidine Amines

The target compound, 1‑(quinazolin‑4‑yl)piperidin‑4‑amine, is synthesized via Boc‑deprotection of the corresponding 4‑(4‑Boc‑aminopiperidin‑1‑yl)quinazoline, yielding 96% purity (LCMS Rt 1.57 min, ¹H NMR confirmed) . In contrast, the regioisomer N‑(piperidin‑4‑yl)quinazolin‑4‑amine (CAS 1183120‑04‑8) is typically prepared by nucleophilic aromatic substitution of 4‑chloroquinazoline with 4‑aminopiperidine, a route that often requires excess amine and can result in lower regiochemical fidelity due to competing substitution at the quinazoline 2‑position . The defined Boc‑protected intermediate of the target compound ensures unambiguous regiochemistry, reducing the risk of isomeric contamination in subsequent library synthesis.

Regioisomer Stability Synthetic Intermediate Purity Akt Kinase Inhibitors

Akt Inhibitor Intermediate: Enantioselective Amide Coupling Efficiency

The primary amine of 1‑(quinazolin‑4‑yl)piperidin‑4‑amine is employed as a nucleophile in enantioselective amide couplings to generate Akt inhibitors in patent WO2005/051304 [1]. In the patent, the amine is coupled with chiral N‑Boc‑protected amino acids using HATU/DIPEA in DMF, yielding the corresponding amides in >80% isolated yield. By comparison, the N‑methyl analog (N‑methyl‑1‑(quinazolin‑4‑yl)piperidin‑4‑amine) is a tertiary amine that cannot participate in amide bond formation, restricting its utility to only alkylation or reductive amination strategies .

Akt Kinase Inhibition Chiral Amide Coupling Building Block Reactivity

Hydrogen‑Bond Donor Count and Its Impact on Physicochemical Properties

The target compound possesses one hydrogen‑bond donor (HBD, the primary amine) and four hydrogen‑bond acceptors (quinazoline nitrogens), with a calculated logP of 1.7 and a topological polar surface area (TPSA) of 55 Ų [1]. The regioisomer N‑(piperidin‑4‑yl)quinazolin‑4‑amine has two HBDs (the secondary aniline NH and the piperidine NH), TPSA of 66 Ų, and a higher logP of approximately 2.1 [2]. The lower HBD count and TPSA of the target compound predict improved passive permeability and potentially better oral absorption, a desirable feature for CNS‑penetrant kinase inhibitor programs.

Ligand Efficiency Physicochemical Properties Kinase Inhibitor Design

Versatility in Parallel Library Synthesis: Amine as a Diversification Point

The primary amine of the target compound serves as a single, unambiguous diversification point, enabling the rapid generation of amide, sulfonamide, or urea libraries . In contrast, the N‑methyl analog lacks this handle, and the regioisomer N‑(piperidin‑4‑yl)quinazolin‑4‑amine presents two nucleophilic nitrogens (secondary aniline and secondary piperidine amine), requiring orthogonal protection strategies that add synthetic steps and reduce overall library yield . This single‑point reactivity is particularly valued in high‑throughput chemistry workflows where simplicity and high conversion are critical.

Combinatorial Chemistry Amide Library Kinase Focused Library

Optimal Application Scenarios for 1-(Quinazolin-4-yl)piperidin-4-amine Based on Quantitative Evidence


Akt‑Focused Kinase Inhibitor Lead Optimization

The compound is the direct precursor for a series of Akt inhibitors exemplified in WO2005/051304, where it is coupled with chiral amino acids via amide bond formation in >80% yield [1]. Procurement of the exact building block ensures fidelity to the published synthetic route and SAR data.

Combinatorial Amide Library Synthesis

With a single, reactive primary amine handle, the compound is ideally suited for high‑throughput parallel synthesis of amide libraries. Its unambiguous reactivity eliminates the need for orthogonal protection, streamlining automated library production .

CNS‑Penetrant Kinase Probe Design

The lower hydrogen‑bond donor count (1 vs. 2) and reduced TPSA (55 Ų vs. 66 Ų) relative to its regioisomer predict improved passive permeability, making it a preferred core for CNS‑targeted kinase inhibitor programs where brain exposure is critical [2].

Quote Request

Request a Quote for 1-(Quinazolin-4-yl)piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.